molecular formula C13H12N2O6 B14908398 Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Katalognummer: B14908398
Molekulargewicht: 292.24 g/mol
InChI-Schlüssel: HLJOHBLKKJFWTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group, an ethoxy-oxoethyl group, and a nitro group attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, nucleophiles

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 3-(2-ethoxy-2-oxoethyl)-4-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid and cyanomethyl alcohol

Wissenschaftliche Forschungsanwendungen

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester and cyanomethyl groups can also participate in biochemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
  • 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. This unique functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.

Eigenschaften

Molekularformel

C13H12N2O6

Molekulargewicht

292.24 g/mol

IUPAC-Name

cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

InChI

InChI=1S/C13H12N2O6/c1-2-20-12(16)8-10-7-9(13(17)21-6-5-14)3-4-11(10)15(18)19/h3-4,7H,2,6,8H2,1H3

InChI-Schlüssel

HLJOHBLKKJFWTN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C=CC(=C1)C(=O)OCC#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.